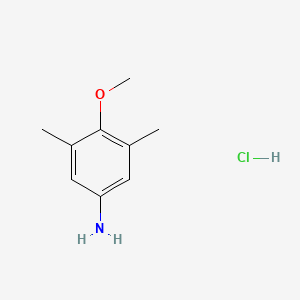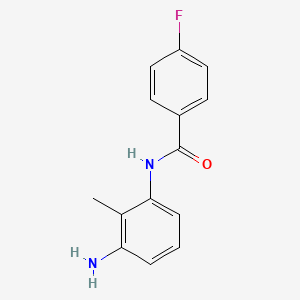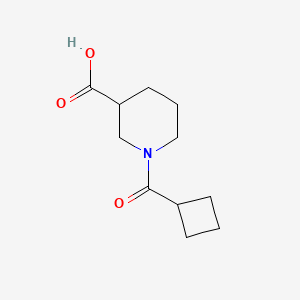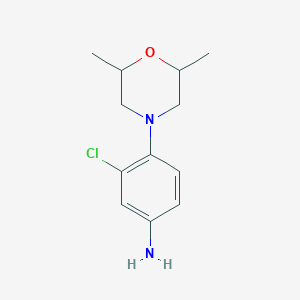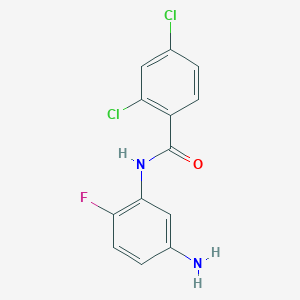
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide” is a product for proteomics research . Its molecular formula is C15H15FN2O2 and its molecular weight is 274.3 .
Physical And Chemical Properties Analysis
“N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide” has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .
Applications De Recherche Scientifique
Antibacterial Applications
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide and related compounds have shown significant potential in antibacterial applications. For instance, compounds with similar structures have exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) highlighted the synthesis of compounds with potent antibacterial activities, surpassing even some established antibiotics in efficacy against certain bacterial strains (Kuramoto et al., 2003). Similarly, Holla et al. (2003) reported the synthesis of fluorine-containing thiadiazolotriazinones, demonstrating their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).
Anticancer Properties
Compounds with a structure similar to N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide have shown promise in anticancer research. Holla et al. (2001) synthesized a series of compounds with notable antibacterial and anticancer activities, with some showing significant effects against lung, breast, and CNS cancer cell lines (Holla et al., 2001). Additionally, research by Bhat et al. (2009) on triazole derivatives carrying a similar phenyl moiety revealed moderate to excellent in vitro antitumor activity against various cancer cell lines (Bhat et al., 2009).
Neuroprotective and Other Biological Activities
Studies have also explored the neuroprotective and other biological properties of compounds structurally related to N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide. For example, Rzeski et al. (2007) investigated the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds, finding them effective against tumor cells and neuroprotective in neuronal cell cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-7-1-3-9(10(15)5-7)13(19)18-12-6-8(17)2-4-11(12)16/h1-6H,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKTBVKLPSELZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

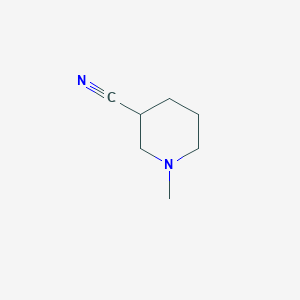
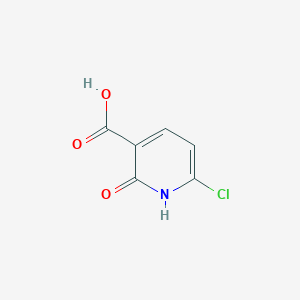
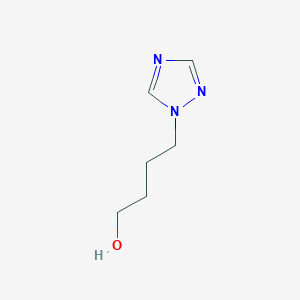
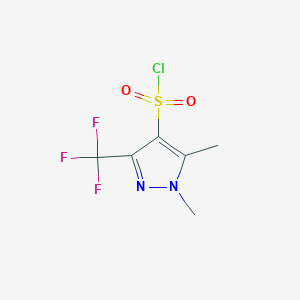
![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
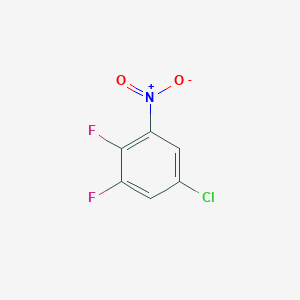

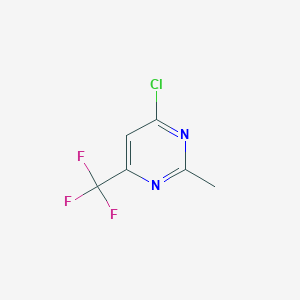
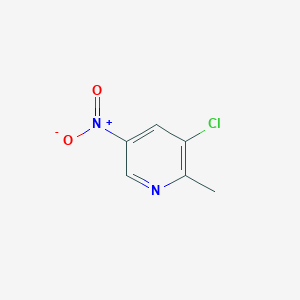
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)
